molecular formula C9H12ClN3S B1347982 4-Chloro-2-(methylthio)-6-(pyrrolidin-1-yl)pyrimidine CAS No. 339017-59-3

4-Chloro-2-(methylthio)-6-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B1347982
CAS No.: 339017-59-3
M. Wt: 229.73 g/mol
InChI Key: VVDFPCMQZZEGAD-UHFFFAOYSA-N
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Description

4-Chloro-2-(methylthio)-6-(pyrrolidin-1-yl)pyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with a chloro group at the 4-position, a methylthio group at the 2-position, and a pyrrolidinyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(methylthio)-6-(pyrrolidin-1-yl)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4,6-dimethoxypyrimidine.

    Substitution Reaction: The methoxy groups are replaced by a methylthio group and a pyrrolidinyl group through nucleophilic substitution reactions. This can be achieved using reagents like sodium methylthiolate and pyrrolidine under appropriate conditions.

    Chlorination: The final step involves the chlorination of the pyrimidine ring at the 4-position using reagents such as phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(methylthio)-6-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group at the 4-position can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to yield dihydropyrimidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, primary amines, or thiols in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane or acetonitrile.

    Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst in ethanol or methanol.

Major Products

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups replacing the chloro group.

    Oxidation: Sulfoxides or sulfones of the original compound.

    Reduction: Dihydropyrimidine derivatives.

Scientific Research Applications

4-Chloro-2-(methylthio)-6-(pyrrolidin-1-yl)pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinases or other enzymes involved in disease pathways.

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: The compound can be used to study the interactions of pyrimidine derivatives with biological targets, aiding in the development of new drugs.

    Industrial Applications: It may be used in the development of agrochemicals or other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(methylthio)-6-(pyrrolidin-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The chloro and methylthio groups can interact with active sites of enzymes, while the pyrrolidinyl group can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-(methylthio)-6-(morpholin-4-yl)pyrimidine: Similar structure but with a morpholine ring instead of a pyrrolidine ring.

    4-Chloro-2-(methylthio)-6-(piperidin-1-yl)pyrimidine: Contains a piperidine ring instead of a pyrrolidine ring.

Uniqueness

4-Chloro-2-(methylthio)-6-(pyrrolidin-1-yl)pyrimidine is unique due to the specific combination of substituents on the pyrimidine ring, which can confer distinct chemical and biological properties. The pyrrolidinyl group, in particular, can influence the compound’s pharmacokinetic and pharmacodynamic profiles, making it a valuable scaffold in drug design.

Properties

IUPAC Name

4-chloro-2-methylsulfanyl-6-pyrrolidin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3S/c1-14-9-11-7(10)6-8(12-9)13-4-2-3-5-13/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVDFPCMQZZEGAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=N1)Cl)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363304
Record name 4-Chloro-2-(methylthio)-6-(pyrrolidin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339017-59-3
Record name 4-Chloro-2-(methylthio)-6-(pyrrolidin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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